4-(3,3-Dimethylcyclohexyl)aniline
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Overview
Description
4-(3,3-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 3,3-dimethylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitro group on a precursor molecule can be reduced using reagents such as molecular hydrogen, hydrazine hydrate, or sodium borohydride, in the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product. The use of palladium or platinum catalysts is common in these hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine hydrate are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3,3-Dimethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, antioxidants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the 3,3-dimethylcyclohexyl group.
Cyclohexylamine: Similar in structure but with a cyclohexyl group instead of the 3,3-dimethylcyclohexyl group.
4-Methylcyclohexylamine: Another derivative with a different substitution pattern on the cyclohexyl ring
Uniqueness
4-(3,3-Dimethylcyclohexyl)aniline is unique due to the presence of the 3,3-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specific applications where these characteristics are advantageous .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(3,3-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-14(2)9-3-4-12(10-14)11-5-7-13(15)8-6-11/h5-8,12H,3-4,9-10,15H2,1-2H3 |
InChI Key |
GRYIOMZTAWPYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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